Product packaging for Dehydroclindamycin Hydrochloride(Cat. No.:)

Dehydroclindamycin Hydrochloride

Cat. No.: B1158177
M. Wt: 459.43
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydroclindamycin Hydrochloride is a known impurity identified in Clindamycin Hydrochloride, an antibiotic belonging to the lincosamide class . This compound is supplied as a high-purity reference standard intended for analytical research and development purposes. Its primary application is in the analytical method development, method validation (AMV), and Quality Control (QC) stages during the commercial production of Clindamycin or the filing of Abbreviated New Drug Applications (ANDA) . Researchers utilize this compound to monitor and control the quality and consistency of the active pharmaceutical ingredient (API). Structural elucidation studies using mass spectrometry and NMR spectroscopy have confirmed its identity . While it exhibits a similar antibacterial activity profile to Clindamycin Hydrochloride, its potency is lower . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C₁₈H₃₂Cl₂N₂O₅S

Molecular Weight

459.43

Synonyms

Methyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S)-2,3-dihydro-1-methyl-4-propyl-1H-_x000B_pyrrol-2-yl]carbonyl]amino]-1-thio-L-threo-α-D-galactooctopyranoside Hydrochloride

Origin of Product

United States

Elucidation of Molecular Structure and Conformation

Advanced Spectroscopic Characterization for Structural Research

Spectroscopic techniques are paramount for the definitive identification and conformational analysis of Dehydroclindamycin (B12078155) Hydrochloride. Each method provides unique insights into the molecule's intricate structure.

While comprehensive 1D, 2D, and 3D NMR spectral data for Dehydroclindamycin Hydrochloride are not extensively published in the public domain, its structure has been confirmed using NMR spectroscopy in conjunction with other methods. nih.gov Based on its known structure, the expected NMR data can be predicted and would be crucial for its unequivocal identification, distinguishing it from Clindamycin (B1669177) and other related impurities.

One-dimensional (1D) ¹H and ¹³C NMR spectra would provide the initial overview of the proton and carbon environments. The key differentiating feature from Clindamycin would be the appearance of signals in the vinylic region of the ¹H NMR spectrum (typically 5.0-6.5 ppm) and corresponding sp² carbon signals in the ¹³C NMR spectrum (typically 100-140 ppm) due to the C=C double bond in the 2,3-dihydro-1H-pyrrole ring.

Two-dimensional (2D) NMR experiments are indispensable for assigning these signals and elucidating the molecule's conformation.

COSY (Correlation Spectroscopy) would establish ¹H-¹H spin-spin coupling networks, connecting adjacent protons and confirming the spin systems within the sugar moiety and the amino acid side chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon, allowing for the unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different structural fragments, such as linking the pyrrolidine (B122466) ring to the amide carbonyl and the sugar moiety to the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would provide information about through-space proton proximities. This is critical for determining the relative stereochemistry and the preferred conformation of the molecule in solution, including the orientation of the sugar ring relative to the side chain and the conformation around the amide bond. Conformational studies on the parent compound, Clindamycin, have utilized these techniques to define its structure when bound to biological targets like the ribosome. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in this compound This table is a representation of expected values based on the known structure and general NMR principles, as specific published data is limited.

Moiety Atom Type Predicted Chemical Shift (ppm) Notes
Dihydropyrrole Ring Vinylic Proton (-CH=C-) 5.0 - 6.5 Key differentiating signal from Clindamycin.
Vinylic Carbon (-C H=C -) 100 - 140 Key differentiating signal from Clindamycin.
N-CH₃ 2.2 - 2.8
Propyl Group (CH₂, CH₃) 0.8 - 2.5
Amide Linkage Amide N-H 7.5 - 8.5 Broad signal, exchangeable with D₂O.
Carbonyl (C=O) 165 - 175
Side Chain CH (Cl)CH₃ 4.0 - 4.5
CH(Cl)CH₃ 1.5 - 2.0
Thio-sugar Moiety Anomeric Proton (O-CH-S) 4.5 - 5.5
Sugar Ring Protons 3.0 - 4.5 Complex overlapping multiplet region.
S-CH₃ 2.0 - 2.5 Singlet.

Mass spectrometry is a cornerstone technique for the identification of Dehydroclindamycin, particularly when coupled with liquid chromatography (LC-MS). nih.govgoogle.comnih.gov High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecular ion, consistent with the formula C₁₈H₃₁ClN₂O₅S for the free base. nih.gov

Cleavage of the glycosidic bond, resulting in the separation of the sugar moiety and the amino acid-pyrrolidine portion.

Fragmentation of the amide bond (C(O)-NH), a common cleavage point in peptides and related structures.

Loss of small neutral molecules such as water (H₂O), hydrochloric acid (HCl), or methanethiol (B179389) (CH₃SH).

Cleavage within the dihydropyrrole ring, influenced by the presence of the double bond.

Reaction monitoring by MS is crucial during the synthesis of Clindamycin to control the levels of Dehydroclindamycin and other impurities. nih.gov

Table 2: Predicted Key Fragments in the ESI-MS/MS Spectrum of Dehydroclindamycin This table represents plausible fragments based on the known structure and general MS fragmentation rules for lincosamides. nih.govicm.edu.pllibretexts.org The m/z values correspond to the free base.

Predicted m/z Possible Fragment Identity Fragmentation Pathway
423.17 [M+H]⁺ Protonated Molecular Ion C₁₈H₃₂ClN₂O₅S⁺
261.12 [M - Thiosugar + H]⁺ Cleavage of the glycosidic bond
163.06 [Thiosugar - H₂O + H]⁺ Fragment from the sugar moiety after glycosidic cleavage
126.09 [Propyl-dihydropyrrole]⁺ Cleavage of the amide bond
387.19 [M - HCl + H]⁺ Loss of neutral HCl

This compound possesses multiple stereocenters, making its stereochemistry a critical aspect of its identity. Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful, non-destructive methods for determining the absolute configuration of chiral molecules in solution.

No specific chiroptical studies on this compound have been published. However, the parent compound, Clindamycin, is known to be optically active. nih.gov A CD or ORD analysis of this compound would be expected to show distinct spectral features. The introduction of the C=C double bond creates a new chromophore within the pyrrolidine ring, which would significantly influence the chiroptical spectrum compared to Clindamycin. By comparing experimental spectra with those predicted by quantum chemical calculations, the absolute configuration of each stereocenter could be confirmed.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. While specific spectra for this compound are not published, spectra for Clindamycin are available and serve as a reference. researchgate.netnih.govnih.gov

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its functional groups. The key difference compared to Clindamycin would be the presence of a C=C stretching vibration.

Table 3: Predicted Characteristic Vibrational Bands for this compound Assignments are based on known functional group frequencies. nih.gov

Wavenumber (cm⁻¹) Vibration Type Functional Group
3500 - 3200 O-H Stretching Hydroxyl groups (involved in H-bonding)
3400 - 3100 N-H Stretching Amide (involved in H-bonding)
3000 - 2850 C-H Stretching Aliphatic (CH, CH₂, CH₃)
~1660 C=O Stretching Amide I band
~1640 C=C Stretching Alkene (dihydropyrrole ring)
~1550 N-H Bending Amide II band
1200 - 1000 C-O Stretching Alcohols, Ether
750 - 650 C-Cl Stretching Alkyl chloride
700 - 600 C-S Stretching Thioether

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and torsional angles. As of now, a single-crystal X-ray structure for this compound has not been reported in publicly accessible databases.

If suitable single crystals could be grown, X-ray diffraction analysis would provide an unambiguous determination of the molecule's absolute configuration and its preferred solid-state conformation. This would reveal the precise geometry of the dihydropyrrole ring, the orientation of the various substituents, and the intermolecular interactions, such as hydrogen bonds involving the hydroxyl groups, the amide, and the chloride counter-ion, that dictate the crystal packing. X-ray powder diffraction (XRPD) has been used to characterize different solid forms of the related compound, Clindamycin Phosphate. google.comresearchgate.net A similar technique could be applied to characterize the solid form of this compound.

Computational Chemistry and Molecular Modeling Studies

In the absence of complete experimental data, particularly for conformation and chiroptical properties, computational chemistry serves as a powerful predictive tool. Molecular modeling studies have been applied to Clindamycin and other lincosamides to understand their conformational preferences and interactions with biological targets. nih.govnih.govmdpi.com

For this compound, computational methods could be employed to:

Perform Conformational Searches: Using molecular mechanics or quantum mechanics (like Density Functional Theory - DFT), the potential energy surface of the molecule can be explored to identify low-energy, stable conformers. This is crucial for understanding its flexibility and the shapes it can adopt in solution.

Predict Spectroscopic Properties: Once stable conformers are identified, their NMR chemical shifts, vibrational frequencies (IR/Raman), and chiroptical spectra (CD/ORD) can be calculated. Comparing these computed spectra with experimental data is a powerful method for structural verification and conformational assignment.

Analyze Molecular Properties: Computational models can provide insights into electronic properties, such as the molecular electrostatic potential surface, which can help in understanding intermolecular interactions.

These computational approaches would provide a deeper understanding of the structural and conformational landscape of this compound, complementing and guiding experimental investigations.

Quantum Mechanical (QM) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum mechanical calculations, rooted in the principles of quantum physics, offer a profound understanding of a molecule's electronic structure. These calculations can predict a wide array of properties, including the distribution of electrons, the energies of molecular orbitals, and the molecule's reactivity. For a compound like this compound, QM methods can elucidate the impact of the "dehydro" modification on the electronic landscape compared to its parent compound, clindamycin.

These computational approaches can also predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) parameters, which can be compared with experimental data to validate the computed structures. nih.govnih.gov

Table 1: Representative Quantum Mechanical Calculation Parameters for Lincosamides (Based on studies of related compounds)

ParameterMethodBasis SetKey Findings for Related Lincosamides
Conformational AnalysisDensity Functional Theory (DFT)6-31G Identification of stable conformers stabilized by intramolecular hydrogen bonds. nih.govnih.gov
Electronic PropertiesNatural Bond Orbital (NBO) Analysis6-31GElucidation of charge transfer between molecular fragments influencing stability. nih.gov
Spectroscopic PropertiesGauge-Including Atomic Orbital (GIAO)6-31G**Prediction of NMR chemical shifts for conformational analysis. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

While QM calculations provide deep insights into the electronic structure of static conformations, Molecular Dynamics (MD) simulations offer a dynamic picture of a molecule's behavior over time. acs.orgnih.gov By simulating the movements of atoms and molecules, MD can explore the conformational landscape, assess the stability of different conformations, and understand how the molecule interacts with its environment, such as a solvent or a biological membrane.

For a molecule like this compound, MD simulations could reveal how the introduction of a double bond affects its flexibility and the preferred shapes it adopts in solution. Although specific MD studies on this compound have not been reported, research on clindamycin derivatives has utilized this technique to investigate protein-ligand binding dynamics. mdpi.comresearchgate.netnih.govresearchgate.net In these studies, MD simulations were used to assess the stability of docked complexes of clindamycin derivatives with their protein targets. mdpi.comresearchgate.net The simulations, often run for nanoseconds, can provide information on the root-mean-square deviation (RMSD) of the ligand within the binding site, indicating the stability of the binding pose. researchgate.net

Table 2: Representative Molecular Dynamics Simulation Parameters for Clindamycin Derivatives (Based on studies of related compounds)

ParameterSoftwareForce FieldSimulation TimeKey Insights for Related Derivatives
System StabilityGROMACSAMBER99SB-ILDN10 nsAssessment of the stability of the protein-ligand complex through RMSD analysis. mdpi.comresearchgate.net
Binding DynamicsGROMACSGAFFNot SpecifiedAnalysis of protein-ligand binding dynamics and interactions over time. mdpi.com
Conformational ChangesNot SpecifiedNot SpecifiedNot SpecifiedExploration of the conformational space and flexibility of the molecule.

Ligand-Target Docking and Binding Mode Prediction (focus on molecular recognition)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or a nucleic acid. nih.gov This method is instrumental in understanding molecular recognition and can provide valuable insights into the potential biological targets of a compound. The process involves sampling a large number of possible conformations of the ligand within the binding site of the target and scoring them based on their binding affinity. mdpi.com

In the context of this compound, docking studies could be employed to predict its binding mode to the bacterial ribosome, the known target of clindamycin. nih.govnih.gov Such studies would help to understand if the structural modifications in Dehydroclindamycin alter its interaction with the ribosomal RNA and proteins compared to clindamycin.

While docking studies specifically for this compound are not documented, research on clindamycin derivatives has extensively used this approach to identify novel protein targets. mdpi.comresearchgate.netnih.govnih.gov For example, a study investigating the broad-spectrum antibacterial properties of clindamycin derivatives used molecular docking to screen them against a large panel of bacterial proteins. mdpi.comnih.gov The binding affinity is often reported as a docking score, with higher scores indicating potentially stronger binding. mdpi.comnih.gov These studies have successfully identified potential new targets for these derivatives, such as the cell division protein FtsZ. mdpi.comnih.gov

Table 3: Representative Molecular Docking Results for Clindamycin Derivatives (Based on studies of related compounds)

DerivativeTarget ProteinDocking Score (LibDock)Key Finding
Compound 3β-lactamase>140Significant binding affinity suggesting a potential new target. mdpi.com
Compound 3FleQ>140Strong predicted interaction with a bacterial regulatory protein. mdpi.com
Compound 3FtsZ>140High binding score to a key cell division protein. mdpi.comnih.gov
Compound 3aspC>140Potential interaction with an aminotransferase. mdpi.com

Mechanistic Investigations at the Molecular and Cellular Level

Dynamics of Ribosomal Interaction and Binding Site Characterization

Research specific to Dehydroclindamycin (B12078155) Hydrochloride's interaction with the ribosome is not available. The parent compound, clindamycin (B1669177), is known to bind to the 50S ribosomal subunit, interfering with protein synthesis. nih.govnih.gov Chemical footprinting and kinetic analyses have shown that clindamycin interacts with the A-site and P-site of the peptidyl transferase center. nih.govnih.gov However, no such studies have been published for Dehydroclindamycin Hydrochloride.

High-Resolution Structural Biology of Ribosome-Dehydroclindamycin Hydrochloride Complexes (e.g., cryo-EM, X-ray crystallography)

There are no published high-resolution cryo-electron microscopy or X-ray crystallography studies detailing the binding of this compound to the bacterial ribosome. While high-resolution structures exist for clindamycin bound to the ribosome, these cannot be extrapolated to its dehydro- (B1235302) derivative without specific experimental evidence. nih.gov

Biochemical Assays for Modulation of Ribosomal Protein Synthesis (in vitro systems)

Specific biochemical assays measuring the inhibitory effect of this compound on in vitro ribosomal protein synthesis have not been reported in the scientific literature. Standard assays for antibiotics that inhibit protein synthesis typically measure the incorporation of radiolabeled amino acids into polypeptides in a cell-free system, but data for this compound in such systems is absent.

Modulation of Subcellular Processes and Biochemical Pathways

Subcellular Localization Studies in Model Organisms (e.g., bacteria in vitro)

There are no studies available that have investigated the subcellular localization of this compound within bacterial cells. The methods for such studies exist, often employing fluorescently labeled compounds or immuno-localization techniques, but they have not been applied to this specific compound.

Impact on Macromolecular Biosynthesis Pathways (e.g., protein, DNA, RNA synthesis inhibition)

While the parent compound, clindamycin, is a known inhibitor of protein synthesis, there is no specific data on the impact of this compound on the biosynthesis of proteins, DNA, or RNA. Studies that differentiate the inhibitory profile of this specific derivative from its parent compound are not available.

Molecular Mechanisms of Resistance and Inactivation at the Enzymatic and Genetic Scale

Mechanisms of resistance to clindamycin are well-documented and include target-site modification (e.g., methylation of 23S rRNA) and enzymatic inactivation. nih.gov However, there are no research findings that specifically address or identify unique mechanisms of resistance or enzymatic inactivation developed by bacteria against this compound. The genetic basis for resistance to this particular compound has not been investigated.

Mutational Analysis of Target Sites Leading to Reduced Affinity

The primary target for lincosamide antibiotics, including clindamycin, is the 23S rRNA component of the 50S ribosomal subunit. nih.gov Mutations in the genes encoding this rRNA can significantly reduce the binding affinity of the antibiotic, leading to clinical resistance.

Research has identified specific nucleotide substitutions within the peptidyl transferase center of the 23S rRNA that are associated with resistance to clindamycin. Studies in various bacteria, including Mycobacterium smegmatis and Streptococcus pneumoniae, have pinpointed key residues where mutations confer resistance. asm.orgasm.org The most frequently observed mutations occur at positions corresponding to Escherichia coli 23S rRNA numbering, particularly A2058 and A2059. asm.orgpsu.edu

An A-to-G transition at position 2058 is a common mutation that results in high-level resistance to clindamycin. asm.org This alteration is thought to create steric hindrance within the binding pocket, thereby preventing the antibiotic from effectively interacting with its target. Similarly, mutations at position 2059 can also contribute to resistance, although the effect may vary depending on the specific nucleotide change. asm.orgasm.org

The following table summarizes the findings from a study on Mycobacterium smegmatis, illustrating how different mutations in the 23S rRNA affect the minimum inhibitory concentration (MIC) of clindamycin, a measure of resistance. A higher MIC value indicates greater resistance.

Mutation in 23S rRNA Clindamycin MIC (µg/mL) Level of Resistance
Wild Type2Susceptible
A2058G128High-level
A2058C4Marginal
A2058U32Significant
A2059G4Slight
A2059C4Marginal
A2058G/A2059G>256High-level
A2058C/A2059C64Substantial

Data sourced from a study on Mycobacterium smegmatis. asm.org

These findings underscore the critical role of specific nucleotides in the 23S rRNA for the binding of lincosamide antibiotics. Mutations at these sites directly impact the affinity of the drug for its target, thereby providing a clear mechanism for the development of resistance at the molecular level.

Enzymatic Inactivation Pathways

In addition to target site mutations, bacteria can develop resistance to lincosamides through the production of enzymes that chemically modify and inactivate the antibiotic. One of the well-characterized enzymatic inactivation pathways is nucleotidylation, carried out by lincosamide nucleotidyltransferases (LNTs). nih.gov

These enzymes are often encoded by genes that can be transferred between bacteria on mobile genetic elements like plasmids, facilitating the spread of resistance. nih.govmdpi.com The linB gene, for example, encodes a lincosamide O-nucleotidyltransferase that has been identified in Enterococcus faecium. nih.gov This enzyme catalyzes the adenylation of the hydroxyl group at position 3 of lincosamides like lincomycin (B1675468) and clindamycin. nih.gov This modification renders the antibiotic incapable of binding to its ribosomal target, thus conferring resistance. rcsb.org

The presence of such inactivating enzymes represents a significant clinical challenge, as they can lead to high levels of resistance. The spread of genes encoding these enzymes among pathogenic bacteria is a major contributor to the declining efficacy of lincosamide antibiotics in certain infections.

Enzyme Gene Mechanism of Action Affected Antibiotics Found in
Lincosamide O-nucleotidyltransferaselinBAdenylation of the hydroxyl group at position 3Lincomycin, ClindamycinEnterococcus faecium

Information based on studies of lincosamide resistance. nih.gov

Derivatives, Analogs, and Structure Activity Relationship Sar Studies

Design and Synthesis of Dehydroclindamycin (B12078155) Hydrochloride Analogs

The design of novel analogs based on the dehydroclindamycin hydrochloride scaffold is a strategic endeavor to overcome existing limitations of lincosamide antibiotics, such as bacterial resistance. nih.gov The synthesis of these new chemical entities often involves a combination of chemical modifications and advanced biosynthetic techniques.

The lincosamide structure, characterized by a pyrrolidine (B122466) ring linked to a pyranose moiety, offers several sites for modification. wikipedia.org Hydrolysis can separate the molecule into its sugar and proline components, which can then be recombined to form the original drug or a new derivative. wikipedia.org While hundreds of lincosamide derivatives have been synthesized, clinical use has been limited to lincomycin (B1675468) A and clindamycin (B1669177) due to toxicity and low biological activity in other variants. wikipedia.org

A pivotal modification in the history of lincosamides was the (7S)-chloro-substitution of the (7R)-hydroxyl group of lincomycin to create clindamycin. wikipedia.org This highlights the C-7 position as a critical point for altering the compound's properties. The pyrrolidine moiety is also a key area for modification. frontiersin.org Research on pyrrolidine derivatives has shown that substitutions on this ring can significantly influence the compound's pharmacological profile. frontiersin.org For instance, attaching an indole (B1671886) moiety and various aromatic substituents to the pyrrolidine ring has resulted in derivatives with enhanced activity against certain bacteria. frontiersin.org

The economic challenges of total synthesis have spurred interest in semisynthetic and biosynthetic methods. researchgate.net Mutasynthesis, a technique involving the genetic modification of the antibiotic-producing organism, has been successfully employed. nih.gov For example, deleting the lmbX gene in Streptomyces lincolnensis blocks the production of a natural precursor, allowing the introduction of synthetic precursor analogs to create novel lincosamides like 4′-butyl-4′-depropyllincomycin and 4′-pentyl-4′-depropyllincomycin. nih.gov These particular derivatives have demonstrated greater activity against certain resistant staphylococci than lincomycin. nih.gov

Another innovative strategy is the creation of hybrid antibiotics. By combining elements of the lincomycin and celesticetin (B1194208) biosynthetic pathways, researchers have produced hybrid lincosamides. researchgate.net For instance, a substrate from a modified lincomycin producer was processed by enzymes from the celesticetin pathway to attach a salicylic (B10762653) acid moiety, resulting in compounds with more potent antibacterial activity than either parent antibiotic. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of compounds with their biological activity. nih.gov This approach is valuable for predicting the efficacy of new derivatives and guiding their design. nih.gov Both 2D and 3D QSAR models can be developed to understand how different structural features contribute to the antimicrobial action. nih.gov In the broader context of antimicrobial research, QSAR has been applied to various classes of antibiotics to elucidate the structural requirements for optimal activity and to design novel compounds with improved properties. jbclinpharm.org For clindamycin derivatives, molecular docking and dynamics simulations have been used to identify potential new antibacterial targets, which is a key step in addressing bacterial resistance. nih.gov

Stereochemical Influences on Molecular Recognition and Interaction

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, plays a crucial role in how it interacts with its biological target. In the case of lincosamides, the stereochemistry at the C-7 position is a determining factor in its binding to the bacterial ribosome. nih.gov The inversion of stereochemistry from the (7R)-hydroxyl in lincomycin to the (7S)-chloro in clindamycin alters the way the C-7 moiety interacts with its environment within the ribosomal binding pocket. nih.gov

High-resolution X-ray crystallography has shown that lincosamides bind to the 23S rRNA of the 50S ribosomal subunit. wikipedia.orgnih.gov The α-methylthiolincosamine (α-MTL) sugar moiety is a primary determinant for this targeting. nih.gov While both lincomycin and clindamycin show similar inhibitory effects in vitro, structural studies suggest that the C-7 hydroxyl group of lincomycin can form a hydrogen bond with nucleotide A2062 of the ribosome, an interaction not possible for the C-7 chlorine atom of clindamycin due to its stereochemistry. nih.gov This illustrates the profound impact of stereochemical configuration on molecular recognition and the fine-tuning of antibiotic-target interactions.

Metabolic Transformations and Biotransformation Pathways in Research

Enzymatic Biotransformation Studies in Model Systems (in vitro)

Direct in vitro enzymatic biotransformation studies specifically investigating dehydroclindamycin (B12078155) hydrochloride are not extensively documented in publicly available scientific literature. Research has predominantly focused on the metabolism of its parent compound, clindamycin (B1669177). Nevertheless, insights into the potential enzymatic transformation of dehydroclindamycin can be inferred from the well-established metabolic pathways of clindamycin.

Identification and Characterization of Biotransformation Products

Specific biotransformation products of dehydroclindamycin hydrochloride have not been explicitly identified and characterized in dedicated studies. However, considering the metabolism of clindamycin, it is plausible that dehydroclindamycin could undergo similar enzymatic modifications. Clindamycin is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 playing a major role and CYP3A5 a minor one. fda.govnih.gov The main metabolites of clindamycin are clindamycin sulfoxide (B87167) and N-desmethylclindamycin. fda.govnih.gov

Given the structural similarity, it can be hypothesized that dehydroclindamycin may also be metabolized to its corresponding sulfoxide and N-demethylated derivatives. The presence of the dehydro moiety could potentially influence the rate and extent of these transformations.

Table 1: Potential Biotransformation Products of Dehydroclindamycin

Parent CompoundPotential Biotransformation ProductEnzymatic Reaction
DehydroclindamycinDehydroclindamycin SulfoxideS-oxidation
DehydroclindamycinN-desmethyl-dehydroclindamycinN-demethylation

Elucidation of Enzyme-Substrate Interactions

The specific interactions between this compound and metabolic enzymes have not been a direct subject of published research. For the parent compound, clindamycin, in vitro studies have shown that it acts as a substrate for CYP3A4. fda.gov The inhibition of clindamycin metabolism by known CYP3A4 inhibitors further supports this interaction. singlecare.com

Due to its structural resemblance to clindamycin, dehydroclindamycin is likely to interact with the same class of enzymes. It could potentially act as a substrate, inhibitor, or inducer of CYP3A4. However, without direct experimental evidence, the nature and kinetics of this interaction remain speculative. Further research, such as in vitro incubation studies with human liver microsomes and recombinant CYP enzymes, would be necessary to elucidate the specific enzyme-substrate interactions of dehydroclindamycin.

Chemical Degradation Pathways under Controlled Experimental Conditions

Information on the chemical degradation pathways of this compound under various controlled experimental conditions (e.g., acid, base, oxidative, photolytic, and thermal stress) is not extensively detailed in the scientific literature. However, its identity as an impurity in clindamycin preparations suggests it can be formed during manufacturing or storage.

A significant piece of information regarding a chemical transformation of dehydroclindamycin comes from a patent describing a method for its removal from clindamycin hydrochloride preparations. google.com This process involves the hydrogenation of dehydroclindamycin in the presence of a palladium-carbon catalyst to convert it into clindamycin. google.com This indicates that the double bond in the dehydro moiety is susceptible to reduction.

Table 2: Known Chemical Reaction of Dehydroclindamycin

Starting MaterialReagent/ConditionProductReaction Type
DehydroclindamycinHydrogen, Palladium on CarbonClindamycinHydrogenation (Reduction)

This reaction highlights a specific chemical vulnerability of the dehydroclindamycin molecule and provides a pathway for its conversion back to the parent drug. Further studies would be required to characterize its degradation under other conditions to establish a comprehensive stability profile.

Role as a Substrate or Inhibitor for Specific Enzyme Classes in a Research Context

There is no direct evidence from published studies to definitively classify this compound as a substrate or inhibitor of specific enzyme classes. As discussed previously, its structural similarity to clindamycin strongly suggests a potential interaction with cytochrome P450 enzymes, particularly CYP3A4. fda.gov

In a research context, if dehydroclindamycin were to be investigated, it would be logical to test its activity as a substrate for CYP3A4. Competitive inhibition studies with known CYP3A4 substrates could also be performed to determine if it acts as an inhibitor. Given that some drug metabolites can inhibit the same enzymes responsible for their formation, this is a plausible area for investigation. Without such dedicated studies, any role of this compound as a specific enzyme substrate or inhibitor remains theoretical.

Future Perspectives and Emerging Research Avenues

Integration with Advanced Bio-Nanotechnology for Chemical Probes and Sensors

The convergence of nanotechnology and biotechnology opens up new possibilities for the development of sophisticated diagnostic and therapeutic tools. While direct research on Dehydroclindamycin (B12078155) Hydrochloride in this domain is in its nascent stages, studies on related compounds like clindamycin (B1669177) provide a strong indication of future potential.

One promising area is the development of nanoparticle-based delivery systems. For instance, research has demonstrated the successful green synthesis of clindamycin-loaded hexagonal zinc oxide nanoparticles (ZnO-HNPs) using Ziziphus extracts. pensoft.net This approach not only enhances the stability of the compound but also leverages the inherent beneficial properties of ZnO-NPs. The functionalization of these nanoparticles was confirmed using Fourier-transform infrared spectroscopy (FTIR), indicating the loading of clindamycin onto the ZnO-HNPs. pensoft.net Such nano-formulations could potentially be adapted for Dehydroclindamycin Hydrochloride, offering a pathway to targeted delivery and controlled release.

Furthermore, the principles of biosensor technology could be applied to this compound. Biosensors, which combine a biological recognition element with a transducer, are critical for early disease detection and management. nih.gov Immunosensors, for example, utilize antibodies or antibody fragments to detect specific analytes. nih.gov It is conceivable that this compound could be used as a recognition element on a biosensor platform, or that biosensors could be developed to detect its presence in various environments. Label-free biosensors, such as those based on cantilevers or carbon nanotubes, offer a rapid and cost-effective means of detection and could be explored for applications involving this compound. nih.gov

The development of nanoscale drug delivery systems (nano-DDSs) is another area of active research, with various platforms like liposomes and polymeric nanohydrogels being investigated for their ability to protect and deliver therapeutic agents. nih.gov The mucoadhesive properties of materials like chitosan (B1678972) are being harnessed to create systems for sustained drug release across different epithelial tissues. nih.gov Future research could explore the encapsulation or conjugation of this compound with such nanomaterials to enhance its bioavailability and target specificity.

De Novo Computational Design of Novel Chemical Probes and Ligands

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. De novo design, in particular, allows for the creation of novel compounds from scratch, tailored to interact with specific biological targets.

Recent studies have utilized molecular docking and dynamics simulations to investigate the interactions of clindamycin derivatives with various bacterial proteins. mdpi.com These computational approaches are instrumental in identifying potential new drug targets and understanding mechanisms of drug resistance. For example, a study investigating three clindamycin derivatives against 300 target proteins identified 26 common targets, with four proteins ultimately being pinpointed as significant after further simulations. mdpi.com One of these key targets was the cell division protein FtsZ. mdpi.com

The methodologies employed in these studies provide a clear blueprint for the computational design of novel probes and ligands based on the this compound scaffold. By using software like Discovery Studio for molecular docking and CHARMM for refining ligand shapes and charge distributions, researchers can predict the binding affinities and modes of interaction of newly designed compounds. mdpi.comresearchgate.net LibDock scores, for instance, are used to quantify the binding affinity, with higher scores indicating a more favorable interaction. mdpi.com

Molecular dynamics simulations further enhance these studies by providing insights into the stability and conformational changes of the ligand-protein complex over time. nih.gov These simulations can help elucidate the structural differences that contribute to varying potencies between similar compounds. nih.gov Such in silico modeling can predict the binding free energies and identify key amino acid residues involved in the interaction, guiding the synthesis of more effective and specific molecules. nih.gov

The table below summarizes the key protein targets identified for clindamycin derivatives through computational studies, which could serve as a starting point for designing novel probes from this compound.

Protein TargetSubcellular LocalizationFunctionStudy Focus
FtsZCytoplasm, Cytoplasmic NucleusCell DivisionBroad-spectrum antibacterial properties of clindamycin derivatives mdpi.com
β-lactamaseCytoplasm, Cytoplasmic Nucleus, CytoskeletonAntibiotic ResistanceBroad-spectrum antibacterial properties of clindamycin derivatives mdpi.com
FleQ--Broad-spectrum antibacterial properties of clindamycin derivatives mdpi.com
aspC--Broad-spectrum antibacterial properties of clindamycin derivatives mdpi.com
Family A G-protein-coupled receptor-Signal TransductionAntitumor potential of clindamycin derivatives mdpi.com

Green Chemistry Approaches in Synthetic Research of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pharmaceuticals.

The synthesis of clindamycin, and by extension this compound, has traditionally involved multi-step processes. wikipedia.org A key transformation is the conversion of lincomycin (B1675468) to clindamycin through a chlorination reaction, which replaces a hydroxyl group with a chlorine atom with an inversion of configuration. wikipedia.orgresearchgate.net One reported method for this conversion utilizes N-chlorosuccinimide and triphenylphosphine, which offers high yields. researchgate.net From a green chemistry perspective, evaluating the environmental impact of such reagents and exploring milder, more sustainable alternatives is a key research direction.

A more environmentally benign approach is exemplified by a patented method for preparing clindamycin hydrochloride from a starting material containing dehydro-clindamycin. This process involves dissolving the raw material in water or an aqueous alcohol solution and using a palladium on carbon catalyst for hydrogenation. This step converts the dehydro-clindamycin to clindamycin. [CN102964402B] The use of water as a solvent and a recyclable catalyst aligns with green chemistry principles.

Furthermore, the development of component-based synthetic routes allows for greater flexibility and efficiency in creating derivatives of the lincosamide class. acs.orgnih.gov These strategies, which involve the synthesis of the northern and southern halves of the molecule separately before joining them, can lead to higher atom economy and allow for the introduction of diverse chemical functionalities. acs.orgnih.gov For example, a flexible, component-based synthesis of the methylthiolincosamine (MTL) fragment, the northern part of lincomycin, has been developed using nitroaldol chemistry. acs.org Such modular approaches can be optimized to use less hazardous solvents and reagents, and to minimize waste production.

The photocatalytic degradation of lincosamides is another area of research with green chemistry implications. nih.gov While focused on the breakdown of these compounds in the environment, the study of degradation pathways using photocatalysts like TiO2 and ZnO provides valuable information about the chemical stability of the lincosamide structure and potential transformation products. nih.gov This knowledge can inform the design of more environmentally benign synthesis and disposal methods.

The following table outlines different synthetic approaches for lincosamides and their relevance to green chemistry.

Synthetic ApproachKey Reagents/MethodsGreen Chemistry RelevanceReference
Conversion of Lincomycin to ClindamycinN-chlorosuccinimide, triphenylphosphineHigh yield, but necessitates evaluation of reagent toxicity and waste. researchgate.net
Hydrogenation of DehydroclindamycinPalladium on carbon, water/aqueous alcoholUse of a recyclable catalyst and a green solvent (water).[CN102964402B]
Component-Based SynthesisNitroaldol chemistry, glycal epoxideModular approach can improve atom economy and reduce byproducts. acs.org
Bicyclic Amino Acid ScaffoldsChiral pool synthesis from trans-γ-hydroxyprolineReduces the number of synthetic steps, potentially leading to less waste. albany.edu

Applications in Advanced Materials Science and Surface Functionalization

The modification of material surfaces to impart specific properties, such as antimicrobial activity, is a rapidly growing field in materials science. While direct applications of this compound in this area have yet to be extensively reported, the known antimicrobial properties of the related compound clindamycin suggest significant potential.

Surface modification techniques are widely used to control biofilm formation on various materials, including those used in dental medicine. nih.gov For example, resin-based composites have been modified by incorporating antimicrobial agents like polyhexamethylene guanidine (B92328) hydrochloride (PHMGH) to inhibit bacterial attachment and biofilm growth. nih.gov This is achieved through a "contact-kill and release" mechanism. nih.gov Similarly, quaternary ammonium (B1175870) compounds are used to alter the surface charge of materials, disrupting bacterial cell membranes upon contact. nih.gov It is conceivable that this compound could be grafted onto or incorporated into polymers and other materials to create surfaces with antimicrobial properties.

The functionalization of polydimethylsiloxane (B3030410) (PDMS) surfaces is another area where the principles could be applied. researchgate.net Simple chemical routes have been developed to modify PDMS surfaces without altering the bulk viscoelastic properties of the material. researchgate.net These methods, which can involve techniques like hydrosilylation, could potentially be adapted to covalently bond this compound to PDMS surfaces, thereby rendering them antimicrobial. researchgate.net

Furthermore, chemical polishing and surface modification treatments are used to alter the surface properties of various materials, including metal alloys. google.com These treatments can involve the use of acidic or basic solutions to etch and functionalize the surface. google.com While a more speculative application, this compound could potentially be used in such processes to create biocompatible and antimicrobial coatings on medical devices or implants.

The potential applications in materials science are broad and could include:

Antimicrobial coatings for medical devices: To prevent device-associated infections.

Functionalized wound dressings: To provide localized antimicrobial activity and promote healing.

Antimicrobial additives for polymers and composites: To create materials with inherent resistance to microbial growth for use in healthcare settings, food packaging, and other applications.

Future research in this area will likely focus on developing efficient and stable methods for attaching this compound to various material surfaces and evaluating the long-term efficacy and biocompatibility of these functionalized materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.